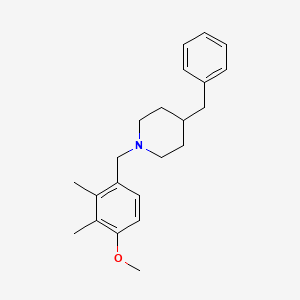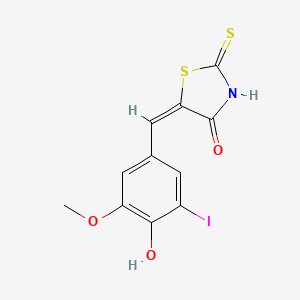![molecular formula C19H31N3O2 B6045845 N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea, also known as [11C]GR103545, is a radioligand used in positron emission tomography (PET) imaging for the visualization of the kappa opioid receptor (KOR) in the brain. This compound has gained significant attention in the field of neuroscience due to its potential to aid in the development of new treatments for a range of neurological and psychiatric disorders.
Mecanismo De Acción
The KOR is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the KOR by endogenous opioid peptides or synthetic agonists results in the modulation of neurotransmitter release, leading to a range of physiological and behavioral effects. [11C]GR103545 binds specifically to the KOR, allowing for the visualization and quantification of receptor density in vivo.
Biochemical and Physiological Effects:
Research has shown that the KOR plays a key role in the regulation of mood, reward, and stress responses. Activation of the KOR has been implicated in the development of anxiety and depressive disorders, as well as drug addiction and withdrawal. PET imaging with [11C]GR103545 has revealed alterations in KOR binding in patients with these disorders, providing valuable insights into their underlying pathophysiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [11C]GR103545 in PET imaging offers several advantages over other imaging modalities, including high spatial and temporal resolution, non-invasiveness, and the ability to quantify receptor density. However, the short half-life of the radiotracer (20 minutes) limits its use to specialized PET centers equipped with on-site cyclotrons.
Direcciones Futuras
Future research utilizing [11C]GR103545 may focus on the development of new treatments for neurological and psychiatric disorders targeting the KOR. Additionally, studies may investigate the role of the KOR in other physiological processes, such as pain perception and immune function. The development of longer-lived radiotracers may also allow for wider use of PET imaging with KOR ligands in both clinical and preclinical settings.
Métodos De Síntesis
The synthesis of [11C]GR103545 involves the reaction of N-ethyl-N-(3-iodoprop-2-en-1-yl)-N-methylurea with 1-[2-(4-methoxyphenyl)ethyl]piperidine in the presence of a palladium catalyst. The final product is obtained by purification using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
[11C]GR103545 has been used extensively in preclinical and clinical studies to investigate the role of the KOR in various neurological and psychiatric disorders, including depression, anxiety, addiction, and pain. PET imaging with [11C]GR103545 allows for the visualization and quantification of KOR binding in the brain, providing valuable insight into the underlying mechanisms of these disorders.
Propiedades
IUPAC Name |
3-ethyl-1-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-4-20-19(23)21(2)14-17-6-5-12-22(15-17)13-11-16-7-9-18(24-3)10-8-16/h7-10,17H,4-6,11-15H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFUQGWFYIKFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)CC1CCCN(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6045773.png)
![1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6045774.png)
![1-(diethylamino)-3-[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6045789.png)
![8-[(2,5-dimethylbenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6045791.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)

![2-[1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6045810.png)

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)

![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)